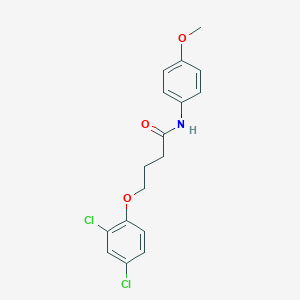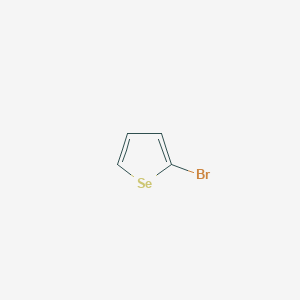
2-Bromoselenophene
Descripción general
Descripción
2-Bromoselenophene is a chemical compound with the molecular formula C4H3BrSe . It has a molecular weight of 209.94 g/mol .
Synthesis Analysis
The reactivity of 2-bromoselenophene in palladium-catalyzed direct heteroarylation was investigated . From 2-bromoselenophene, only the most reactive heteroarenes such as thiazoles and imidazopyridines could be employed to prepare 2-heteroarylated selenophenes . Moreover, sequential catalytic C2 heteroarylation, bromination, catalytic C5 arylation reactions allowed the synthesis of unsymmetrical 2,5-di(hetero)arylated selenophene derivatives in three steps from selenophene .Molecular Structure Analysis
The molecular structure of 2-Bromoselenophene is represented by the formula C4H3BrSe . The InChI representation of the molecule is InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H .Chemical Reactions Analysis
The reactivity of 2-bromoselenophenes was investigated and revealed that the C2-heteroarylation of 2-bromoselenophene in high yields is only possible with specific heteroarenes such as thiazoles and imidazopyridines .Physical And Chemical Properties Analysis
The boiling point of 2-Bromoselenophene is 187.5ºC at 760 mmHg . The flash point is 67.2ºC . The exact mass is 209.85800 g/mol .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Direct Arylations
2-Bromoselenophene has been used in palladium-catalyzed direct arylations . The reactivity of 2-bromoselenophene was investigated and it was found that the C2-heteroarylation of 2-bromoselenophene in high yields is only possible with specific heteroarenes such as thiazoles and imidazopyridines .
Preparation of Heteroarylated Selenophenes
From 2-bromoselenophene, only the most reactive heteroarenes could be employed to prepare 2-heteroarylated selenophenes . This process is significant for the synthesis of heteroarylated selenophenes, which represent a class of molecules that exhibit useful physical properties, especially for the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .
3. Synthesis of Unsymmetrical 2,5-di(hetero)arylated Selenophene Derivatives Sequential catalytic C2 heteroarylation, bromination, catalytic C5 arylation reactions allowed the synthesis of unsymmetrical 2,5-di(hetero)arylated selenophene derivatives in three steps from selenophene .
Reactivity with Thiazoles and Imidazopyridines
The reactivity of 2-bromoselenophenes was investigated and revealed that the C2-heteroarylation of 2-bromoselenophene in high yields is only possible with specific heteroarenes such as thiazoles and imidazopyridines .
Reactivity with Thiophene or Pyrroles
Thiophene or pyrroles gave the desired products in low yields when reacted with 2-bromoselenophene .
Use in Transition-Metal-Mediated Reactions
In most cases, these (hetero)arylated selenophenes are currently prepared through the use of transition-metal-mediated reactions such as Stille, Suzuki, or Kumada couplings .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromoselenophene is the palladium (Pd) catalyst in palladium-catalyzed direct heteroarylations . This compound is used in the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .
Mode of Action
2-Bromoselenophene interacts with its target through a series of steps in a catalytic cycle . The first step is the oxidative addition of the 2-bromoselenophene to Pd(0) to afford the Pd(II) intermediate . Then, after elimination of KBr with KOAc, a concerted metalation–deprotonation pathway involving a heteroarene gives a Pd(II) intermediate .
Biochemical Pathways
The biochemical pathways affected by 2-Bromoselenophene involve the coupling of several heteroaromatics using aryl halides as reaction partners . This process is particularly effective for the preparation of bi(hetero)aryls .
Pharmacokinetics
The compound’s reactivity in palladium-catalyzed direct heteroarylations suggests that it may have significant bioavailability .
Result of Action
The result of 2-Bromoselenophene’s action is the formation of 2-heteroarylated selenophenes . These compounds are important in the development of new light-emitting materials .
Action Environment
The action of 2-Bromoselenophene is influenced by environmental factors such as temperature and the presence of other compounds . For example, reactions performed at 130 °C or 110 °C gave the expected arylated selenophene in 55% and 64% yields, respectively, with complete conversions of 2-bromoselenophene . The yield was higher (80%) when the reaction was conducted at 90 °c .
Safety and Hazards
Propiedades
IUPAC Name |
2-bromoselenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDUCRPAYDEXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162839 | |
| Record name | 2-Bromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoselenophene | |
CAS RN |
1449-68-9 | |
| Record name | 2-Bromoselenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoselenophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the limitations of using 2-bromoselenophene in palladium-catalyzed direct arylations?
A1: The research indicates that 2-bromoselenophene exhibits limited reactivity in palladium-catalyzed direct arylations. [] It can only effectively couple with highly reactive heteroarenes to produce 2-heteroarylated selenophenes. This limitation arises from the relatively lower reactivity of the bromine atom in the 2-position of the selenophene ring towards oxidative addition by the palladium catalyst.
Q2: How does the reactivity of 2-bromoselenophene compare to 2,5-dibromoselenophene in palladium-catalyzed direct arylations?
A2: 2,5-Dibromoselenophene demonstrates significantly higher reactivity compared to 2-bromoselenophene in these reactions. [] It readily undergoes coupling with a wider range of thiazole and thiophene derivatives, producing 2,5-di(heteroarylated) selenophenes in high yields. This enhanced reactivity is attributed to the presence of two bromine atoms, which facilitates oxidative addition with the palladium catalyst.
Q3: Can unsymmetrical 2,5-di(hetero)arylated selenophene derivatives be synthesized from 2-bromoselenophene?
A3: While direct arylation of 2-bromoselenophene is limited, the research demonstrates a successful three-step strategy for synthesizing unsymmetrical derivatives. [] This involves sequential catalytic C2 heteroarylation of 2-bromoselenophene, followed by bromination, and finally a catalytic C5 arylation reaction. This approach leverages the initial reactivity of 2-bromoselenophene and introduces a second halogen for further functionalization.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




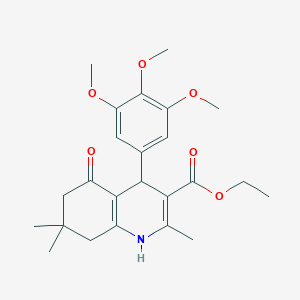
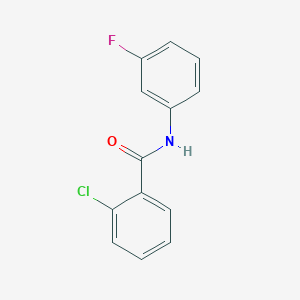
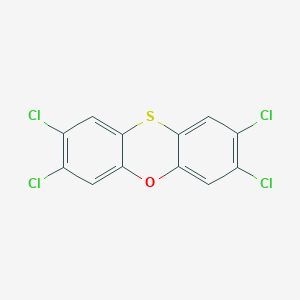

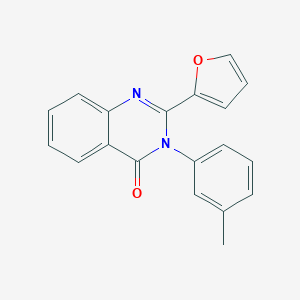

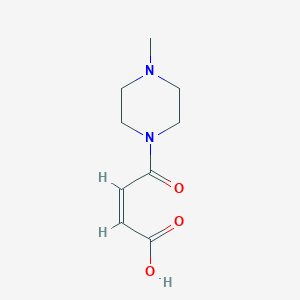
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
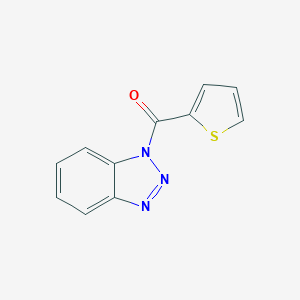
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
